molecular formula C14H10NNaO2 B6216022 sodium 9-amino-9H-fluorene-9-carboxylate CAS No. 2742657-22-1

sodium 9-amino-9H-fluorene-9-carboxylate

Cat. No.: B6216022
CAS No.: 2742657-22-1
M. Wt: 247.2
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Description

Sodium 9-amino-9H-fluorene-9-carboxylate (C₁₀H₁₄F₃NNaO₅, MW 285.22) is a fluorene derivative featuring an amino group and a carboxylate moiety at the 9-position of the fused bicyclic aromatic system. Its sodium salt form enhances water solubility, making it suitable for applications in pharmaceuticals, materials science, and coordination chemistry. The compound's structure combines electron-donating (amino) and ionic (carboxylate) groups, which influence its reactivity and interaction with biological or synthetic systems .

Properties

CAS No.

2742657-22-1

Molecular Formula

C14H10NNaO2

Molecular Weight

247.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of sodium 9-amino-9H-fluorene-9-carboxylate typically involves the reaction of 9H-fluorene-9-carboxylic acid with an amine source under basic conditions. The reaction is often carried out in the presence of a sodium base, such as sodium hydroxide, to facilitate the formation of the sodium salt .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions: : Sodium 9-amino-9H-fluorene-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrofluorene derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Sodium 9-amino-9H-fluorene-9-carboxylate features both an amino group and a carboxylate group attached to a fluorene backbone. This unique structure allows for diverse chemical modifications and interactions with biological macromolecules, making it a versatile compound in research.

Medicinal Chemistry

Anticancer Research:
Recent studies have indicated that this compound can be utilized in the development of anticancer agents. For instance, metal complexes derived from fluorene derivatives have shown efficacy in cleaving plasmid DNA and inducing apoptosis in cancer cells. Comparisons with standard chemotherapeutics like cisplatin revealed superior efficacy in certain cases, highlighting the compound's potential as a scaffold for novel drug design.

Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Research indicates that modifications of the fluorene structure can enhance its activity against various bacterial strains, suggesting its application in developing new antimicrobial agents.

Material Science

This compound is employed in synthesizing advanced materials, including polymers and dyes. Its ability to participate in π-π interactions and hydrogen bonding enhances the properties of materials developed from it. The compound's unique chemical properties allow for the creation of materials with tailored functionalities, making it valuable for industrial applications .

Organic Synthesis

In organic synthesis, this compound serves as a building block for more complex molecules. It is involved in various reactions, including oxidation, reduction, and substitution processes. The compound's dual functionality (amino and carboxylate groups) facilitates diverse synthetic pathways, enabling the production of a range of fluorene derivatives that can be used in pharmaceuticals and other applications .

Case Studies

Study Focus Findings
Anticancer Activity Fluorene derivatives showed superior DNA cleavage and apoptosis induction compared to cisplatin.
Antioxidant Properties Certain derivatives exhibited significant free radical scavenging activity, suggesting protective effects against oxidative stress.
Material Development Utilization of this compound in synthesizing polymers with enhanced properties due to π-π interactions .

Research Applications Summary

The applications of this compound span multiple domains:

  • Medicinal Chemistry: Development of anticancer and antimicrobial agents.
  • Material Science: Synthesis of advanced polymers and dyes.
  • Organic Synthesis: Building block for complex organic molecules.

Mechanism of Action

The mechanism by which sodium 9-amino-9H-fluorene-9-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorene backbone provides structural stability. These interactions can modulate the activity of enzymes and influence biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) 9-Fluorenone-1-carboxylic acid (C₁₄H₈O₃, MW 224.22)
  • Structure: A fluorenone core with a carboxylic acid group at the 1-position.
  • Key Differences: Functional Groups: Contains a ketone (oxo) group at C9 instead of an amino group. Solubility: The carboxylic acid group confers moderate aqueous solubility, but less than the ionic sodium carboxylate. Reactivity: The electron-withdrawing oxo group reduces nucleophilicity compared to the amino group in the sodium salt .
b) 9-Fluorenone-2,7-dicarboxylic acid (C₁₅H₈O₅, CAS 792-26-7)
  • Structure: Fluorenone with carboxyl groups at positions 2 and 5.
  • Key Differences: Acidity: The dual carboxyl groups increase acidity (pKa ~2-3) compared to the mono-carboxylate sodium salt (pKa ~4-5).
c) 9-(Hydroxymethyl)-9H-fluorene-4-carboxylic acid (CAS 95303-04-1)
  • Structure : A hydroxymethyl group at C9 and a carboxyl group at C3.
  • Key Differences: Hydrophilicity: The hydroxymethyl group enhances polarity but lacks the ionic character of the sodium carboxylate. Stability: The hydroxymethyl group may undergo oxidation or esterification, whereas the sodium salt’s amino-carboxylate system is more stable under physiological conditions .

Substituent Type Variations

a) 9-Methyl-9H-fluorene-2-carboxylic acid (C₁₅H₁₂O₂, MW 224.084)
  • Structure : Methyl group at C9 and carboxyl group at C2.
  • Key Differences: Hydrophobicity: The methyl group increases lipophilicity, reducing aqueous solubility compared to the sodium salt. Reactivity: The absence of an amino group limits its use in reactions requiring nucleophilic sites .
b) 9-Oxo-9H-fluorene-4-carboxamide (C₁₄H₉NO₂, MW 223.227)
  • Structure : Oxo group at C9 and carboxamide at C4.
  • Key Differences: Hydrogen Bonding: The carboxamide can act as both donor and acceptor, unlike the carboxylate’s ionic interactions. Bioactivity: Carboxamide derivatives are common in drug design, but the sodium salt’s amino group may offer unique pharmacokinetic profiles .

Structural Analogues in Polymer Chemistry

a) Methyl 9-hydroxy-fluorene-9-carboxylate
  • Structure : Esterified carboxyl group and hydroxyl group at C7.
  • Key Differences :
    • Solubility : The ester group reduces water solubility compared to the sodium carboxylate.
    • Applications : Used in crystal engineering (triclinic system, space group P1), whereas the sodium salt’s ionic nature suits colloidal or solution-phase applications .
b) 9-(1-Phenylethyl)-9-(methylthio)-9H-oxaxanthene
  • Structure : Sulfur-containing xanthene derivative.

Q & A

Q. What steps are critical when reconciling conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. Perform statistical meta-analysis of published data to identify outliers or trends .

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